molecular formula C6H6LiN3O2 B13471651 Lithium(1+) 5-(methylamino)pyridazine-3-carboxylate

Lithium(1+) 5-(methylamino)pyridazine-3-carboxylate

Cat. No.: B13471651
M. Wt: 159.1 g/mol
InChI Key: VXPXZLWOJPVVAQ-UHFFFAOYSA-M
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Description

Lithium(1+) 5-(methylamino)pyridazine-3-carboxylate:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lithium(1+) 5-(methylamino)pyridazine-3-carboxylate typically involves the reaction of 5-(methylamino)pyridazine-3-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired lithium salt.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the methylamino group may be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.

    Substitution: The compound can participate in substitution reactions, where the hydrogen atoms on the pyridazine ring can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Functionalized pyridazine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized derivatives that are of interest in organic synthesis.

Biology: In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with biological targets, making it a candidate for the development of new therapeutic agents.

Medicine: The compound’s derivatives are explored for their potential medicinal properties, including antimicrobial, anticancer, and anti-inflammatory activities. Research is ongoing to identify specific applications in treating various diseases.

Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring stability and reactivity.

Mechanism of Action

The mechanism of action of Lithium(1+) 5-(methylamino)pyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling. The exact pathways and targets depend on the specific application and the derivative used.

Comparison with Similar Compounds

    Pyridazine: A basic six-membered ring with two nitrogen atoms.

    Pyrimidine: A similar six-membered ring but with nitrogen atoms at positions 1 and 3.

    Pyrazine: Another six-membered ring with nitrogen atoms at positions 1 and 4.

Uniqueness: Lithium(1+) 5-(methylamino)pyridazine-3-carboxylate is unique due to the presence of the lithium ion and the specific substitution pattern on the pyridazine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

Molecular Formula

C6H6LiN3O2

Molecular Weight

159.1 g/mol

IUPAC Name

lithium;5-(methylamino)pyridazine-3-carboxylate

InChI

InChI=1S/C6H7N3O2.Li/c1-7-4-2-5(6(10)11)9-8-3-4;/h2-3H,1H3,(H,7,9)(H,10,11);/q;+1/p-1

InChI Key

VXPXZLWOJPVVAQ-UHFFFAOYSA-M

Canonical SMILES

[Li+].CNC1=CC(=NN=C1)C(=O)[O-]

Origin of Product

United States

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